molecular formula C13H10BrN3 B4443487 7-(4-bromophenyl)-2-methylpyrazolo[1,5-a]pyrimidine

7-(4-bromophenyl)-2-methylpyrazolo[1,5-a]pyrimidine

Cat. No.: B4443487
M. Wt: 288.14 g/mol
InChI Key: ULXPFLZNYKLPRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-(4-Bromophenyl)-2-methylpyrazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of a bromophenyl group at the 7-position and a methyl group at the 2-position of the pyrazolo[1,5-a]pyrimidine core enhances its chemical reactivity and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-(4-bromophenyl)-2-methylpyrazolo[1,5-a]pyrimidine typically involves the following steps:

    Starting Materials: The synthesis begins with 4-bromoacetophenone and 2-cyanopyridine.

    Cyclization Reaction: The key step involves the cyclization of 4-bromoacetophenone with 2-cyanopyridine in the presence of a base such as sodium ethoxide. This reaction forms the pyrazolo[1,5-a]pyrimidine core.

    Methylation: The final step involves the methylation of the pyrazolo[1,5-a]pyrimidine core at the 2-position using methyl iodide in the presence of a base like potassium carbonate.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product.

Types of Reactions:

    Substitution Reactions: The bromophenyl group at the 7-position can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, modifying the pyrazolo[1,5-a]pyrimidine core and the substituents.

    Cyclization Reactions: The compound can participate in further cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Major Products:

  • Substituted pyrazolo[1,5-a]pyrimidines with various functional groups.
  • Oxidized or reduced derivatives of the parent compound.

Scientific Research Applications

7-(4-Bromophenyl)-2-methylpyrazolo[1,5-a]pyrimidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-(4-bromophenyl)-2-methylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and disrupting cellular signaling pathways. This inhibition can lead to the suppression of cancer cell growth and proliferation. Additionally, the compound may interact with receptors on the cell surface, modulating signal transduction and cellular responses.

Comparison with Similar Compounds

Uniqueness: 7-(4-Bromophenyl)-2-methylpyrazolo[1,5-a]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the bromophenyl group at the 7-position and the methyl group at the 2-position differentiates it from other pyrazolo[1,5-a]pyrimidine derivatives, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

7-(4-bromophenyl)-2-methylpyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrN3/c1-9-8-13-15-7-6-12(17(13)16-9)10-2-4-11(14)5-3-10/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULXPFLZNYKLPRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=CC=NC2=C1)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-(4-bromophenyl)-2-methylpyrazolo[1,5-a]pyrimidine
Reactant of Route 2
Reactant of Route 2
7-(4-bromophenyl)-2-methylpyrazolo[1,5-a]pyrimidine
Reactant of Route 3
Reactant of Route 3
7-(4-bromophenyl)-2-methylpyrazolo[1,5-a]pyrimidine
Reactant of Route 4
Reactant of Route 4
7-(4-bromophenyl)-2-methylpyrazolo[1,5-a]pyrimidine
Reactant of Route 5
Reactant of Route 5
7-(4-bromophenyl)-2-methylpyrazolo[1,5-a]pyrimidine
Reactant of Route 6
Reactant of Route 6
7-(4-bromophenyl)-2-methylpyrazolo[1,5-a]pyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.